molecular formula C9H14O2 B147362 2-(3-Butynyloxy)tetrahydro-2H-pyran CAS No. 40365-61-5

2-(3-Butynyloxy)tetrahydro-2H-pyran

Cat. No.: B147362
CAS No.: 40365-61-5
M. Wt: 154.21 g/mol
InChI Key: ZQZSNKJFOFAJQX-UHFFFAOYSA-N
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Description

2-(3-Butynyloxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol It is a heterocyclic compound featuring a tetrahydropyran ring substituted with a butynyloxy group at the second position

Preparation Methods

The synthesis of 2-(3-Butynyloxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 3-butyn-1-ol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of tetrahydropyran to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.

Chemical Reactions Analysis

2-(3-Butynyloxy)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:

Scientific Research Applications

Organic Synthesis

2-(3-Butynyloxy)tetrahydro-2H-pyran is primarily used as a building block in organic synthesis. It can be employed to create more complex molecules and heterocycles. Notably, it has been utilized in the synthesis of natural products such as Phomoidride D, which exhibits biological activity against cholesterol synthesis by inhibiting squalene synthase .

Biological Studies

This compound serves as a probe in biochemical assays and studies involving enzyme-substrate interactions. Its ability to form covalent bonds with active sites of enzymes allows researchers to investigate enzyme mechanisms and develop inhibitors for therapeutic purposes .

Pharmaceutical Development

In pharmaceutical research, this compound has been explored for its potential as an inhibitor of type 5 17β-hydroxysteroid dehydrogenase, an enzyme involved in steroid metabolism. This inhibition can have implications for treating conditions related to steroid hormones .

Material Science

The compound is also used in the production of specialty chemicals and materials with tailored properties. Its stability and reactivity make it suitable for various industrial applications where specific chemical characteristics are required .

Case Study 1: Inhibition of Squalene Synthase

In a study focused on developing antihypercholesterolemic agents, researchers synthesized Phomoidride D using this compound as a key intermediate. The compound demonstrated significant inhibitory activity against squalene synthase, suggesting its potential therapeutic application in cholesterol management .

Case Study 2: Enzyme Interaction Studies

Another study utilized this compound to explore its interaction with type 5 17β-hydroxysteroid dehydrogenase. The findings indicated that the compound could effectively inhibit this enzyme, providing insights into its mechanism of action and potential uses in hormone-related therapies .

Mechanism of Action

The mechanism of action of 2-(3-Butynyloxy)tetrahydro-2H-pyran involves its interaction with molecular targets such as enzymes or receptors. The butynyloxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the tetrahydropyran ring can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

2-(3-Butynyloxy)tetrahydro-2H-pyran can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its balance between reactivity and stability, making it a valuable compound in various research and industrial applications.

Biological Activity

2-(3-Butynyloxy)tetrahydro-2H-pyran, with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of tetrahydropyran with 3-butyn-1-ol, often utilizing sodium hydride as a base during the process. Understanding its biological activity is crucial for its applications in medicinal chemistry and biochemistry.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The butynyloxy group can form covalent bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the tetrahydropyran ring may interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.

Key Interactions:

  • Enzyme Inhibition : The compound has been noted for its potential to inhibit enzymes involved in steroid metabolism, particularly type 5 and type 3 17β-hydroxysteroid dehydrogenases. This inhibition can lead to reduced production of androgens such as testosterone and dihydrotestosterone, which are implicated in various androgen-sensitive diseases .
  • Receptor Modulation : It may influence androgen receptor activity, providing therapeutic avenues for conditions like prostate cancer and benign prostatic hyperplasia .

Biological Activity Data

The biological activities of this compound can be summarized in the following table:

Activity Type Description References
Enzyme InhibitionInhibits type 5 and type 3 17β-hydroxysteroid dehydrogenases, affecting androgen synthesis.
Antiproliferative EffectsExhibits potential antiproliferative effects in androgen-sensitive cell lines.
Biochemical AssaysUsed as a probe in enzyme-substrate interaction studies.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Inhibition of Androgenic Activity : A study demonstrated that the compound effectively inhibited testosterone production in vitro, suggesting its potential use in treating androgen-dependent conditions such as prostate cancer .
  • Cell Line Studies : Research involving androgen-sensitive cell lines showed that treatment with this compound resulted in reduced cell proliferation, indicating its potential as an anti-cancer agent .
  • Biochemical Assays : The compound has been utilized in various biochemical assays to study enzyme interactions, revealing insights into its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Biological Activity
Tetrahydro-2-(2-propynyloxy)-2H-pyranSimilar structureComparable enzyme inhibition but different selectivity
2-(3-Bromopropoxy)tetrahydro-2H-pyranBromine substitutionIncreased reactivity in substitution reactions
2-(6-Bromohexyloxy)tetrahydro-2H-pyranLonger hexyloxy chainAltered reactivity and potential applications

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-(3-Butynyloxy)tetrahydro-2H-pyran, and how can reaction efficiency be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or catalytic oligomerization. For example, copper(II)-bisphosphine catalysts (e.g., L3 ligand systems) enable diastereoselective formation of tetrahydropyran derivatives, as demonstrated in the synthesis of structurally analogous compounds . Optimization involves controlling reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of alkynyl precursors (e.g., 3-butynol derivatives). Yields >90% are achievable by ensuring anhydrous conditions and using phase-transfer catalysts like TBAF (tetrabutylammonium fluoride) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Methodology :

  • 1H/13C NMR : Key for confirming regiochemistry and stereochemistry. Coupling constants (e.g., J = 6–10 Hz for axial-equatorial proton interactions in the pyran ring) and chemical shifts (e.g., δ 4.5–5.5 ppm for ether-linked oxygens) are critical .
  • Mass Spectrometry (EI/CI) : Fragmentation patterns (e.g., loss of THP or alkynyl groups) validate molecular weight and substituent connectivity .
  • IR Spectroscopy : Absorbances near 1100 cm⁻¹ (C-O-C stretching) and 2100 cm⁻¹ (alkynyl C≡C) confirm functional groups .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 1 eye irritant) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in the synthesis of tetrahydropyran derivatives like this compound?

  • Methodology : Diastereoselectivity is influenced by chiral catalysts and reaction kinetics. For example, copper(II)-bisphosphine complexes (e.g., L3 ligands) induce axial chirality via π-π stacking interactions between the catalyst and alkynyl substrates, favoring specific transition states . Solvent polarity (e.g., dichloromethane vs. THF) and temperature gradients (e.g., slow cooling from 25°C to 0°C) further refine selectivity by stabilizing intermediate conformers .

Q. What strategies address low yields in multicomponent reactions involving this compound?

  • Methodology : Low yields often arise from competing side reactions (e.g., alkyne polymerization). Strategies include:

  • Reagent Order : Sequential addition of reactants (e.g., adding alkynol last to minimize side reactions) .
  • Catalyst Screening : Transition metals (e.g., Pd/Cu) or Lewis acids (e.g., BF3·THF) enhance regioselectivity .
  • Microwave Irradiation : Accelerates reaction kinetics, reducing byproduct formation .

Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?

  • Methodology :

  • DFT Calculations : Model transition states for ring-opening or substitution reactions (e.g., B3LYP/6-31G* basis sets) to predict activation energies and regioselectivity .
  • Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose feasible synthetic routes by analyzing bond dissociation energies and steric effects .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., 2-MeTHF vs. DMSO) on reaction pathways .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported NMR chemical shifts for this compound derivatives?

  • Methodology :

  • Internal Standards : Use tetramethylsilane (TMS) or residual solvent peaks (e.g., CDCl3 at δ 7.26 ppm) for calibration .
  • Variable Temperature NMR : Identify dynamic effects (e.g., ring-flipping) that cause signal splitting .
  • Cross-Validation : Compare with crystallographic data (e.g., X-ray structures) to confirm assignments .

Q. Why do catalytic systems yield varying stereochemical outcomes for similar tetrahydropyran precursors?

  • Methodology :

  • Ligand Steric Effects : Bulky ligands (e.g., triphenylphosphine) favor equatorial substituents by hindering axial approach .
  • Solvent Coordination : Polar aprotic solvents (e.g., DMF) stabilize ion pairs, altering transition-state geometry .
  • Substrate Electronics : Electron-withdrawing groups (e.g., bromine) increase electrophilicity, shifting selectivity .

Properties

IUPAC Name

2-but-3-ynoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-3-7-10-9-6-4-5-8-11-9/h1,9H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZSNKJFOFAJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90875820
Record name 2-(3-Butynyloxy)tetrahydro-2H-pyran
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URL https://comptox.epa.gov/dashboard/DTXSID90875820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40365-61-5
Record name 2H-Pyran, 2-(3-butynyloxy)tetrahydro-
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Record name 40365-61-5
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Record name 2-(3-Butynyloxy)tetrahydro-2H-pyran
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Synthesis routes and methods I

Procedure details

A solution of but-3-yn-1-ol (10.00 g, 143 mmol) in dichloromethane (310 mL) was treated with dihyropyran (18.10 g, 215 mmol) and pyridinium p-toluene sulfonate (3.60 g, 14.30 mmol). The reaction mixture was stirred at room temperature for 4 days. Water was added and the layers were partitioned. The organic layer was washed with brine, dried over magnesium sulfate, filtered and evaporated under reduced pressure. The crude material was purified by flash chromatography on silica gel using 1:1 ethyl acetate: heptane to give 21.57 g (98%) of the title compound. 1H NMR (CDCl3, 400 MHz) δ 4.65 (m, 1H), 3.90-3.80 (m, 2H), 3.60-3.50 (m, 2H), 2.50-2.45 (m, 2H), 1.95 (m, 1H), 1.90-1.80 (m, 1H), 1.79-1.10 (m, 1H), 1.65-1.50 (m, 4H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

To but-3-yn-1-ol (40.0 g, 570.0 mmol) and 3,4-dihydro-2H-pyran (48.0 g, 570.0 mmol) in anhydrous dichloromethane (350 mL) was added pyridium p-toluenesulfonate (0.45 g, 1.80 mmol). The mixture was stirred at room temperature for 16 hours. Solvent was evaporated, and the residue was purified by vacuum distillation to give 2-but-3-ynyloxy-tetrahydro-pyran as a light yellow liquid. Yield: 60.0 g (68%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Name
pyridium p-toluenesulfonate
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

3-Butyn-1-ol (3) (7.0 g, 100 mmol) was dissolved in 50 mL dry ether, and the solution was cooled to 0°. A few crystals of p-toluenesulphonic acid were added, followed by dropwise addition of 9.24 g (110 mmol) of dihydropyran. The resulting solution was warmed to 20°, stirred for 16 hr, and extracted with saturated aqueous NaHCO3 (20 mL) and brine (20 mL). The solution was dried (MgSO4), concentrated in vacuo, and distilled to give 7 (14.78 g, 96% yield).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.24 g
Type
reactant
Reaction Step Three
Name
Yield
96%

Synthesis routes and methods IV

Procedure details

A solution of 3-butyn-1-ol (50 g, 1 equiv, 713 mmol), p-toluenesulfonic acid monohydrate (1.36 g, 0.01 equiv, 7.13 mmol), and dihydropyran (71.7 mL, 1.10 equiv, 785 mmol) in dichloromethane (500 mL) is stirred at 25° C. for 24 hours. Saturated sodium bicarbonate solution (500 mL) is then slowly added, and the mixture is extracted with dichloromethane (500 mL). The organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which is purified by vacuum distillation to afford the title compound (90 g, 82%): b.p.: 65° C., 1 mm Hg.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
71.7 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
82%

Synthesis routes and methods V

Procedure details

A solution of 3-butyn-1-ol (3.0 g, 0.042 mol) and 3,4-dihydropyran (4.20 g, 0.05 mol) in hexane (10 ml) (Bongini et. al., Synthesis, 618, 1979), is added to a suspension of Dowex (1.5 g) in hexane (10 ml) and the mixture is stirred for 1 hr at room temperature. The resin is filtered off and the solvent removed in vacuo. The crude residue is purified by flash chromatography using hexane/ethyl acetate (9:1, v/v) to give 3-butyn-1-yl tetrahydropyranyl ether (6.47 g, 97%) as a colorless liquid: Rf=0.25; Hexane/ethyl acetate (1:1, v/v) IR (film) ν3300 (C≡C--H), 2160 (C≡C); and 1H NMR (CDCl3) δ1.48 (m, 6H), 1.88 (t, J=3 Hz, 1H), 2.35 (m, 2H), 3.60 (m, 4H), 4.56 (br S, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(3-Butynyloxy)tetrahydro-2H-pyran
2-(3-Butynyloxy)tetrahydro-2H-pyran
2-(3-Butynyloxy)tetrahydro-2H-pyran
2-(3-Butynyloxy)tetrahydro-2H-pyran
2-(3-Butynyloxy)tetrahydro-2H-pyran
2-(3-Butynyloxy)tetrahydro-2H-pyran

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